

Taltobulin intermediate-9 synthesis protocol step-by-step

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Compound of Interest

Compound Name: Taltobulin intermediate-9

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Synthesis Protocol for Taltobulin Intermediate-9

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of **Taltobulin intermediate-9**, a key building block in the total synthesis of the potent anti-tubulin agent, Taltobulin. The synthesis is based on the convergent strategy reported in the literature, involving the preparation of key fragments followed by their coupling.

Overview of Synthesis

The synthesis of Taltobulin is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together. **Taltobulin intermediate-9** represents a significant portion of the final molecule, and its preparation involves the coupling of two smaller, custom-synthesized amino acid derivatives.

Chemical Structure

Taltobulin intermediate-9

Molecular Formula: C34H55N3O6

Molecular Weight: 601.82 g/mol



The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol

The following protocol details the step-by-step synthesis of **Taltobulin intermediate-9**.

Materials and Reagents

- N-Boc-N-methyl-L-valine
- Weinreb amide of N-Boc-N-methyl-L-valine
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF)
- Other requisite solvents and reagents for peptide coupling and purification.

Synthesis of Building Block 1: N-Boc-N-methyl-L-valinal

The synthesis of the aldehyde fragment, N-Boc-N-methyl-L-valinal, is a crucial first step.

- Formation of the Weinreb Amide: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide. This is a standard procedure in peptide chemistry to create a stable intermediate that can be reduced to the aldehyde without over-reduction to the alcohol.
- Reduction to the Aldehyde: The Weinreb amide is then carefully reduced using a mild reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at a controlled low temperature. This step yields N-Boc-N-methyl-L-valinal.

Synthesis of Taltobulin Intermediate-9

The final assembly of **Taltobulin intermediate-9** involves the coupling of N-Boc-N-methyl-L-valinal with another key building block, followed by further modifications. The detailed experimental procedures for these subsequent steps are outlined in the primary literature and involve standard peptide coupling techniques.

Table 1: Summary of Key Reaction Steps and Conditions



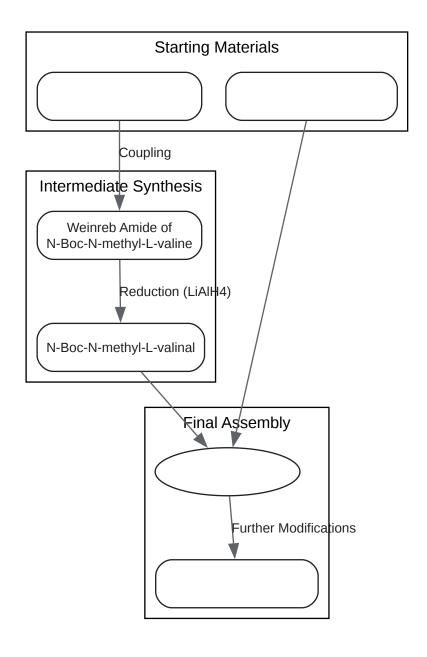
Step	Reaction	Key Reagents	Solvent	Temperature
1	Weinreb Amide Formation	N-Boc-N-methyl- L-valine, Coupling agents	Dichloromethane (DCM) or similar	Room Temperature
2	Reduction to Aldehyde	Weinreb Amide, LiAlH₄	Tetrahydrofuran (THF)	-78 °C to 0 °C
3	Coupling Reaction	N-Boc-N-methyl- L-valinal, Amine fragment	Aprotic Solvent	Varies
4	Further Modifications	Various	Varies	Varies

Note: Specific quantities and reaction times should be referred from the detailed experimental section of the cited literature.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of **Taltobulin intermediate-9**.





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Caption: Synthetic workflow for Taltobulin intermediate-9.

Data Presentation

Quantitative data for the synthesis of key intermediates would be presented in a tabular format for clarity.

Table 2: Yields and Purity of Intermediates



Intermediate	Molecular Weight (g/mol)	Typical Yield (%)	Purity (by HPLC)
N-Boc-N-methyl-L- valinal	215.29	85-95	>98%
Taltobulin intermediate-9	601.82	70-80 (over 2 steps)	>95%

Conclusion

This protocol provides a comprehensive guide for the synthesis of **Taltobulin intermediate-9**. Researchers should consult the primary literature for precise experimental details and characterization data. The successful synthesis of this intermediate is a critical step towards the total synthesis of Taltobulin, a promising candidate for cancer therapy.

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